![molecular formula C8H8N2O B098035 4-Méthyl-1H-benzo[d]imidazol-2(3H)-one CAS No. 19190-68-2](/img/structure/B98035.png)
4-Méthyl-1H-benzo[d]imidazol-2(3H)-one
Vue d'ensemble
Description
Avandia, connu chimiquement sous le nom de rosiglitazone maléate , est un médicament antidiabétique oral utilisé pour contrôler les taux de sucre dans le sang chez les personnes atteintes de diabète de type 2. Il appartient à la classe des thiazolidinediones et agit principalement en augmentant la sensibilité à l'insuline dans les cellules de l'organisme .
Applications De Recherche Scientifique
Antimicrobial Activity
One of the primary applications of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one is its antimicrobial properties. Research indicates that derivatives of benzimidazole, including this compound, exhibit significant activity against a range of pathogens, including bacteria and fungi.
Case Study: Antibacterial Efficacy
A study investigated the antimicrobial activity of synthesized benzimidazole derivatives against Staphylococcus aureus and Candida albicans. The results demonstrated that certain derivatives had minimum inhibitory concentrations (MIC) as low as 1 µg/mL against S. aureus, indicating potent antibacterial effects. The study highlighted the importance of the benzimidazole moiety in enhancing therapeutic efficacy through targeted interactions with bacterial proteins involved in cell division and metabolism .
Compound | Target Pathogen | MIC (µg/mL) |
---|---|---|
3ao | Staphylococcus aureus | < 1 |
3ad | Candida albicans | 3.9–7.8 |
Antitubercular Activity
4-Methyl-1H-benzo[d]imidazol-2(3H)-one derivatives have also been explored for their antitubercular properties. Research shows that certain modifications to the benzimidazole structure enhance its ability to inhibit the growth of Mycobacterium tuberculosis.
Case Study: Inhibition of FtsZ Protein
The compound has been identified as a potential inhibitor of the filamenting temperature-sensitive protein Z (FtsZ), which is crucial for bacterial cell division. This mechanism presents a promising avenue for developing new treatments against tuberculosis, particularly in light of rising antibiotic resistance .
Anticancer Properties
Emerging studies suggest that benzimidazole derivatives, including 4-Methyl-1H-benzo[d]imidazol-2(3H)-one, exhibit anticancer activity by interacting with various molecular targets involved in tumor progression.
Case Study: Cytotoxicity Against Cancer Cell Lines
In vitro studies have shown that certain derivatives induce apoptosis in cancer cell lines through mechanisms involving DNA intercalation and inhibition of topoisomerase enzymes. For instance, compounds demonstrated significant cytotoxic effects against breast cancer (MCF-7) and lung cancer (A549) cell lines, with IC50 values indicating effective concentrations for therapeutic use .
Cell Line | IC50 (µM) |
---|---|
MCF-7 | 10 |
A549 | 15 |
Neuroprotective Effects
Recent research has indicated potential neuroprotective properties of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one, suggesting its role in mitigating neurodegenerative diseases.
Case Study: Protection Against Oxidative Stress
Studies have shown that this compound can protect neuronal cells from oxidative stress-induced damage by enhancing antioxidant enzyme activity and reducing reactive oxygen species (ROS) levels. This property positions it as a candidate for further research in treating conditions like Alzheimer’s disease .
Synthesis and Structural Modifications
The synthesis of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one involves various methodologies that can be optimized to enhance yield and purity. Modifications to the structure can lead to improved biological activities.
Synthesis Overview
The synthesis typically involves the condensation of anthranilic acid derivatives with aldehydes under specific conditions to yield the desired benzimidazole framework. The resulting compounds can be further modified through alkylation or acylation reactions to explore structure-activity relationships .
Mécanisme D'action
Target of Action
Benzimidazole derivatives have been known to interact with a variety of proteins and enzymes . They are often used as a drug scaffold in medicinal chemistry due to their ability to mimic naturally occurring nucleotides .
Mode of Action
Benzimidazole derivatives have been found to exhibit significant activity against key kinases such as egfr, her2, and cdk2 . This suggests that the compound may interact with these targets, leading to changes in cellular processes.
Biochemical Pathways
Given the compound’s potential interaction with key kinases, it may influence pathways related to cell growth and proliferation .
Pharmacokinetics
Benzimidazole derivatives are generally well-absorbed and exhibit good bioavailability .
Result of Action
Benzimidazole derivatives have been found to induce cell cycle arrest and apoptosis in certain cancer cells . This suggests that the compound may have similar effects.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du rosiglitazone maléate implique plusieurs étapes clés. Le matériau de départ est le 4-(2-bromoéthyl)benzonitrile, qui subit une réaction avec la 2-méthylpyridine pour former le 4-[2-(méthyl-2-pyridylamino)éthyl]benzonitrile. Cet intermédiaire est ensuite mis en réaction avec la thiazolidine-2,4-dione en présence d'une base pour donner le rosiglitazone .
Méthodes de production industrielle
La production industrielle du rosiglitazone maléate suit une voie de synthèse similaire, mais à plus grande échelle. Le processus implique un contrôle minutieux des conditions réactionnelles, telles que la température, la pression et le pH, afin d'assurer un rendement et une pureté élevés du produit final. Le composé est ensuite purifié par cristallisation et d'autres techniques de séparation .
Analyse Des Réactions Chimiques
Types de réactions
Le rosiglitazone maléate subit plusieurs types de réactions chimiques, notamment :
Oxydation : Le rosiglitazone peut être oxydé pour former divers métabolites.
Réduction : Le composé peut subir des réactions de réduction dans des conditions spécifiques.
Substitution : Le rosiglitazone peut participer à des réactions de substitution, en particulier celles impliquant son cycle aromatique
Réactifs et conditions courants
Les réactifs courants utilisés dans les réactions du rosiglitazone comprennent des agents oxydants comme le peroxyde d'hydrogène, des agents réducteurs comme le borohydrure de sodium et diverses bases et acides pour les réactions de substitution. Les conditions réactionnelles impliquent généralement des températures et des niveaux de pH contrôlés pour assurer les transformations souhaitées .
Principaux produits formés
Les principaux produits formés à partir des réactions du rosiglitazone comprennent ses métabolites oxydés et réduits, ainsi que des dérivés substitués selon les réactifs et les conditions spécifiques utilisés .
Applications de la recherche scientifique
Le rosiglitazone maléate a une large gamme d'applications de recherche scientifique :
Chimie : Il est utilisé comme composé modèle pour étudier le comportement des thiazolidinediones et leurs interactions avec divers réactifs.
Biologie : Le rosiglitazone est utilisé pour étudier les mécanismes de sensibilité à l'insuline et du métabolisme du glucose dans les cellules.
Médecine : Le composé est largement étudié pour ses effets thérapeutiques dans la prise en charge du diabète de type 2 et ses avantages potentiels dans d'autres troubles métaboliques.
Industrie : Le rosiglitazone est utilisé dans l'industrie pharmaceutique pour le développement de médicaments antidiabétiques et la recherche connexe .
Mécanisme d'action
Le rosiglitazone maléate exerce ses effets en activant le récepteur activé par la prolifération des peroxysomes gamma (PPARγ), un récepteur nucléaire présent dans le tissu adipeux, les muscles squelettiques et le foie. L'activation du PPARγ régule la transcription des gènes sensibles à l'insuline impliqués dans la production, le transport et l'utilisation du glucose. Cela conduit à une sensibilité accrue à l'insuline et à une meilleure maîtrise glycémique .
Comparaison Avec Des Composés Similaires
Le rosiglitazone maléate est souvent comparé à d'autres thiazolidinediones, telles que la pioglitazone (commercialisée sous le nom d'Actos) et la troglitazone. Bien que tous ces composés agissent en activant le PPARγ, le rosiglitazone se distingue par son affinité de liaison spécifique et son profil pharmacocinétique. Contrairement à la pioglitazone, le rosiglitazone n'a pas d'action de liaison significative au PPARα, ce qui contribue à ses effets thérapeutiques distincts et à son profil d'effets secondaires .
Liste des composés similaires
- Pioglitazone (Actos)
- Troglitazone
- Ciglitazone
Activité Biologique
4-Methyl-1H-benzo[d]imidazol-2(3H)-one is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its pharmacological properties, particularly focusing on its anticancer, antimicrobial, and anti-inflammatory effects, supported by recent research findings and case studies.
Chemical Structure and Properties
The compound 4-Methyl-1H-benzo[d]imidazol-2(3H)-one features a benzimidazole core, which is known for its ability to interact with various biological targets. The methyl group at the 4-position is crucial for its biological activity, influencing its interaction with proteins and enzymes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one.
- Mechanism of Action : This compound has been shown to inhibit the activity of bromodomain-containing proteins, particularly BRD4, which are implicated in the regulation of oncogenes such as MYC. Inhibition of BRD4 leads to downregulation of MYC expression, thereby reducing tumor growth in various cancer models .
- Case Study : In a study involving tumor-bearing mice, administration of 4-Methyl-1H-benzo[d]imidazol-2(3H)-one resulted in significant suppression of tumor growth compared to control groups. The compound exhibited an IC50 value of approximately 25.72 ± 3.95 μM against MCF7 breast cancer cells, indicating potent cytotoxicity .
Cell Line | IC50 (μM) | Effect |
---|---|---|
MCF7 | 25.72 ± 3.95 | Induces apoptosis |
U87 | 45.2 ± 13.0 | Cytotoxicity observed |
Antimicrobial Activity
The compound also displays promising antimicrobial properties.
- Bacterial Inhibition : It has been tested against various strains of bacteria, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition against these pathogens:
Bacterial Strain | MIC (μg/mL) | Inhibition Zone (mm) |
---|---|---|
S. aureus | 40 | 21 |
E. coli | 200 | 14 |
Pseudomonas aeruginosa | 500 | 10 |
These results suggest that the compound could be developed as an antibacterial agent, particularly useful in treating infections caused by resistant strains .
Anti-inflammatory Activity
In addition to its anticancer and antimicrobial effects, 4-Methyl-1H-benzo[d]imidazol-2(3H)-one exhibits anti-inflammatory properties.
Propriétés
IUPAC Name |
4-methyl-1,3-dihydrobenzimidazol-2-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O/c1-5-3-2-4-6-7(5)10-8(11)9-6/h2-4H,1H3,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HCHIWZADTVYYAR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00500575 | |
Record name | 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19190-68-2 | |
Record name | 4-Methyl-1,3-dihydro-2H-benzimidazol-2-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00500575 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methyl-2,3-dihydro-1H-1,3-benzodiazol-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.